molecular formula C10H13IN2O B046723 N-(3-iodopyridin-2-yl)pivalamide CAS No. 113975-31-8

N-(3-iodopyridin-2-yl)pivalamide

Cat. No. B046723
M. Wt: 304.13 g/mol
InChI Key: WHHVZQZQGUTYJM-UHFFFAOYSA-N
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Description

N-(3-iodopyridin-2-yl)pivalamide is part of a broader class of organic compounds that include pyridine derivatives modified with various functional groups. These compounds are of interest due to their diverse range of biological activities and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, including halogenation, amidation, and coupling reactions. For example, methods have been developed for efficiently synthesizing pyridine derivatives through reactions such as electrophilic substitution, cross-coupling, and cyclization processes under various conditions (Marsais et al., 1990).

Molecular Structure Analysis

The molecular structure of pyridine derivatives like N-(3-iodopyridin-2-yl)pivalamide is characterized by spectroscopic methods such as NMR, FT-IR, and X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions. For instance, crystallographic analysis has revealed specific intramolecular hydrogen bonding and molecular conformation in related compounds (Atalay et al., 2016).

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions, including nucleophilic substitution, oxidation, and coordination with metal ions. The presence of functional groups like the pivalamide moiety influences the reactivity and chemical properties of these compounds. Research has shown that modifications in the pyridine ring can lead to compounds with significant biological activities and interactions with biological targets (Jayarajan et al., 2019).

Scientific Research Applications

  • Synthesis of Chemical Compounds : It is used in the synthesis of amidate-bridged Pt(bpy) dimers tethered to Ru(bpy)3(2+) derivatives (Hirahara, Masaoka, & Sakai, 2011). Additionally, it plays a role in the synthesis of various substituted derivatives of 3-(aminomethyl)pyridine (Smith, El‐Hiti, Alshammari, & Fekri, 2013), N-substituted nicotinamides, and related compounds (Takács, Jakab, Petz, & Kollár, 2007).

  • Ring Substitution Reactions : It is useful in ring substitution reactions, yielding high yields of products involving ring substitution ortho to the pivaloylaminoethyl group (Smith, El‐Hiti, & Alshammari, 2012). The biaryl products of N-(3-iodopyridin-2-yl)pivalamide can be effectively converted into biologically active phenanthridine and phenanthridinone derivatives (Haridharan, Muralirajan, & Cheng, 2015).

  • Biological Importance : N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide corrects defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR (Yu et al., 2008). Moreover, it has shown strong nucleophilic behavior towards active electrophilic compounds and potential antibacterial properties (Al-Romaizan, 2019).

  • Radiolabelling for PET Investigations : It is used in the synthesis and radiolabelling of N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide for PET investigations of MAO-B related neuropsychiatric diseases (Beer, Haeberli, Ametamey, & Schubiger, 1995).

  • Enzyme Inhibition and Molecular Modeling : N-((4-acetylphenyl)carbamothioyl)pivalamide exhibited significant enzyme inhibition activity and is studied in molecular modeling (Saeed et al., 2022).

  • Anticancer Properties : It has potential anticancer properties when photo-activated by UVA-visible rays (Benchabane et al., 2009).

  • Structural Studies : Its molecular structure is stabilized by intra-molecular hydrogen bonds and linked by various hydrogen bonds (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

  • Imaging Breast Cancer : It has been studied for its high affinity for sigma-1 and sigma-2 receptor sites, showing potential for imaging breast cancer (John et al., 1999).

  • Pharmacologic Characterization : Its derivatives are studied for anti-atopic dermatitis activity via robust suppression of the sphingosylphosphorylcholine receptor (Song et al., 2014).

Safety And Hazards

N-(3-iodopyridin-2-yl)pivalamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention .

properties

IUPAC Name

N-(3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHVZQZQGUTYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449382
Record name N-(3-Iodopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-iodopyridin-2-yl)pivalamide

CAS RN

113975-31-8
Record name N-(3-Iodopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 113975-31-8
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Synthesis routes and methods I

Procedure details

To a mixture of 2,2-dimethyl-N-pyridin-2-yl-propionamide described in Preparation Example 1-1-1 (3.0 g, 17 mmol), N,N,N′,N′-tetramethyl ethylenediamine (6.3 mL, 42 mmol) and tetrahydrofuran (60 mL) was added n-butyl lithium (1.6M n-hexane solution, 30 mL, 47 mmol) dropwise at −78° C, which was stirred overnight at 0° C. To the reaction mixture was added iodine (6.8 g, 27 mmol) at −78° C, which was stirred at 0° C for 1.5 hours. To the reaction mixture were added water and a saturated aqueous solution of sodium thiosulfate, and extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride water, and the solvent thereof was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=2:1) to obtain the title compound (2.9 g).
Quantity
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6.8 g
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Synthesis routes and methods II

Procedure details

To a mixture of 2,2-dimethyl-N-pyridin-2-yl-propionamide (3.0 g, 17 mmol) described in Manufacturing Example 39-1-1, N,N,N′,N′-tetramethylethylenediamine (6.3 mL, 42 mmol) and tetrahydrofuran (60 mL) was added dropwise n-butyl lithium (1.6 M n-hexane solution, 30 mL, 47 mmol) at −78° C., which was stirred overnight at 0° C. Iodine (6.8 g, 27 mmol) was added to the reaction mixture at −78° C., and stirred for 1.5 hours at 0° C. Water and saturated aqueous sodium thiosulfate solution were added to the reaction mixture, which was then extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=2:1) to obtain the title compound (2.9 g, 57%).
Quantity
3 g
Type
reactant
Reaction Step One
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6.3 mL
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6.8 g
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60 mL
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Yield
57%

Synthesis routes and methods III

Procedure details

N-(pyridin-2-yl)pivalamide (14.25 g, 80 mmole) and TMEDA (29.80 ml, 200 mmole) were dissolved in THF (400 ml) under nitrogen and n-BuLi (125 ml, 200 mmole; 1.6 M solution in n-hexane) was added dropwise at −75° C. The mixture was stirred for 15 minutes at −75° C. and then for 2 hours at −10° C. After renewed cooling to −75° C. a solution of iodine (50.76 g, 200 mmole) in THF (200 ml) was added dropwise and the reaction mixture was stirred for 2 hours. The mixture was heated to 0° C. and quenched with saturated aqueous sodium thiosulfate solution. The aqueous phase was extracted with DCM (2×150 ml) and the combined organic phases were dried over MgSO4. After filtering off the drying agent and removing the solvent on a rotary evaporator, the residue was purified by column chromatography (ether: cyclohexane=3:1) and N-(3-iodopyridin-2-yl)pivalamide (14.80 g, 61%) was thereby obtained.
Quantity
14.25 g
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reactant
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29.8 mL
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reactant
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400 mL
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125 mL
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50.76 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Li, S Huang, J Li, J Li, X Ji, J Liu, L Chen… - Organic & …, 2020 - pubs.rsc.org
Under catalyst-free conditions, an efficient method to synthesize 2-pyridinylamides has been developed, and the protocol uses inexpensive and readily available 2-fluoropyridine and …
Number of citations: 1 pubs.rsc.org
Y Shen - 2019 - open.library.ubc.ca
The copper catalyzed reaction between 2-amino-3-halopyridines and 𝛽-dicarbonyl and related compounds was investigated. Twelve examples of azaindoles synthesis was observed in …
Number of citations: 2 open.library.ubc.ca
DB Vogt - 2020 - search.proquest.com
The generation and use of open shell species (radicals) has broadened reactivity and enabled novel disconnections repeatedly throughout history—often displaying orthogonal …
Number of citations: 2 search.proquest.com

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